molecular formula C14H18O3 B1618511 Ethyl 2,2-dimethyl-3,4-dihydro-2h-chromene-6-carboxylate CAS No. 6630-24-6

Ethyl 2,2-dimethyl-3,4-dihydro-2h-chromene-6-carboxylate

Cat. No. B1618511
CAS RN: 6630-24-6
M. Wt: 234.29 g/mol
InChI Key: JHJSOHKMQFRAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dimethyl-3,4-dihydro-2h-chromene-6-carboxylate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2,2-dimethyl-3,4-dihydro-2h-chromene-6-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2,2-dimethyl-3,4-dihydro-2h-chromene-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-dimethyl-3,4-dihydro-2h-chromene-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6630-24-6

Product Name

Ethyl 2,2-dimethyl-3,4-dihydro-2h-chromene-6-carboxylate

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3,4-dihydrochromene-6-carboxylate

InChI

InChI=1S/C14H18O3/c1-4-16-13(15)11-5-6-12-10(9-11)7-8-14(2,3)17-12/h5-6,9H,4,7-8H2,1-3H3

InChI Key

JHJSOHKMQFRAFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction Scheme 6B discloses a synthetic route to specific preferred benzopyran (chromene) compounds of the invention where with reference to Formula 1 the Z group is also CONH (amide derivatives). In accordance with this scheme, dihydrocoumarine (Compound 213) is subjected to a Grignard reaction with methyl magnesium chloride followed by heating a tertiary alcohol intermediate with acid, to provide 2,2-dimethylchroman (Compound 214). Compound 214 is converted into 6-acetyl-2,2-dimethylchroman (Compound 215) in a Friedel--Crafts reaction, and the latter is oxidized with NaOCl in the presence of sodium hydroxide and thereafter esterified to give ethyl 2,2-dimethylchroman-6-carboxylate (Compound 216). Compound 216 is treated with bromine in glacial acetic acid to give ethyl 8-bromo-2,2-dimethylchroman-6-carboxylate (Compound 217). Compound 217 is oxidized with chromium trioxide to form a ketone function in the 4-position of the chroman ring and yield ethyl 8-bromo-2,2-dimethyl-4-chromanone-6-carboxylate (Compound 218). Reaction of Compound 218 with the Grignard reagent made from 4-bromotoluene, and subsequent heating with p-TSOH to complete dehydration of the intermediate tertiary alcohol, provides ethyl 8-bromo-2,2-dimethyl-4-tolyl-4(2H)-chroman-6-carboxylate (Compound 219). Saponification of Compound 219 with base gives the corresponding free carboxylic acid, 8-bromo-2,2-dimethyl-4-tolyl-4(2H)-chroman-6-carboxylic acid (Compound 220). Compound 220 is condensed with ethyl 2-fluoro-4-aminobenzoate and ethyl 2,6-difluoro-4-aminobenzoate, in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and of 4-dimethylaminopyridine (DMAP) to provide ethyl 2-fluoro-4-[[8-bromo-2,2-dimethyl-4-tolyl-6-chromanyl)carbonyl]amino]-benzoate (Compound 221) and ethyl 2,6-difluoro-4-[[8-bromo-2,2-dimethyl-4-tolyl-6-chromanyl)carbonyl]amino]-benzoate (Compound 222), respectively. Saponification of Compounds 221 and 222 yields the corresponding free carboxylic acids, 2-fluoro-4-[[8-bromo-2,2-dimethyl-4-tolyl-6-chromanyl)carbonyl]amino]-benzoic acid (Compound 204) and 2,6-difluoro-4-[[8-bromo-2,2-dimethyl-4-tolyl-6-chromanyl)carbonyl]amino]-benzoic acid (Compound 205), respectively. ##STR14##
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